molecular formula C12H15BrN2O B1468425 1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine CAS No. 1247504-81-9

1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine

Cat. No.: B1468425
CAS No.: 1247504-81-9
M. Wt: 283.16 g/mol
InChI Key: PTOOYFSNKJFEDA-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine is a small-molecule compound featuring a pyrrolidin-3-amine core substituted with a 4-bromophenylacetyl group. The bromine atom at the para position of the phenyl ring introduces electron-withdrawing effects, which may enhance binding affinity to biological targets by modulating electronic properties . The acetyl linker connects the aromatic system to the pyrrolidine ring, a structural motif observed in bioactive molecules targeting neurological and antibacterial systems .

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-(4-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-10-3-1-9(2-4-10)7-12(16)15-6-5-11(14)8-15/h1-4,11H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOOYFSNKJFEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and biological evaluations based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring substituted with a bromophenyl acetyl group. The molecular formula is C12_{12}H13_{13}BrN2_2O, and its CAS number is 1247504-81-9. The structure contributes to its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the acetylation of pyrrolidin-3-amine with 4-bromobenzoyl chloride. The reaction conditions often require an organic solvent and a base to facilitate the nucleophilic substitution reaction.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain pyrrolidine derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting that halogen substitutions enhance bioactivity .

CompoundMIC (mg/mL)Target Bacteria
1-(4-Bromophenyl)acetyl derivatives0.0039 - 0.025S. aureus, E. coli
Control (Ciprofloxacin)0.002S. aureus, E. coli

Antifungal Activity

In addition to antibacterial effects, derivatives of this compound have shown antifungal properties. Studies on related pyrrolidine compounds indicate efficacy against various fungal strains, although specific data on this compound is limited.

The biological activity of this compound may involve interaction with bacterial cell membranes or inhibition of essential enzymes involved in cell wall synthesis or metabolism. The presence of the bromine atom likely enhances binding affinity to biological targets due to increased hydrophobic interactions.

Case Study 1: Antimicrobial Screening

In a comprehensive study examining various pyrrolidine derivatives, including this compound, researchers conducted in vitro tests against multiple bacterial strains. The results indicated that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .

Case Study 2: Structure-Activity Relationship (SAR)

A SAR analysis involving similar compounds revealed that the introduction of electron-withdrawing groups like bromine significantly improved antibacterial potency. This finding supports the hypothesis that electronic effects play a crucial role in the pharmacological activity of these compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine. For instance, thiazole-pyridine hybrids have shown significant activity against various cancer cell lines, suggesting that structural analogs could exhibit similar effects. The presence of specific substituents, such as bromine or other electron-withdrawing groups, has been linked to enhanced anticancer activity, indicating a potential pathway for developing new therapeutics based on this compound .

Antimicrobial Properties
Compounds with similar structures have been evaluated for their antimicrobial activities. For example, derivatives containing the thiazole moiety were tested against various bacterial strains and demonstrated promising antibacterial effects. The structure-activity relationship (SAR) studies indicated that modifications at certain positions could enhance the antimicrobial efficacy of these compounds .

Pharmacological Applications

Histone Deacetylase Inhibition
The compound has been investigated for its potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are of great interest in cancer therapy due to their role in regulating gene expression. Research has shown that amino amide derivatives can effectively inhibit HDAC6, suggesting that modifications to the pyrrolidine structure may yield potent inhibitors .

Neuromodulatory Effects
Research into peptide receptor antagonists has revealed that compounds similar to this compound may interact with G protein-coupled receptors (GPCRs), which play critical roles in neuromodulation and cellular signaling. This interaction could lead to applications in treating neurological disorders .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, including acylation and amination processes. The ability to modify the substituents on the pyrrolidine ring allows for the development of a library of derivatives with potentially enhanced biological activities.

Derivative Activity IC50 (µM) Notes
Compound AAnticancer5.71Better than standard drug 5-fluorouracil
Compound BAntimicrobial93.7Effective against Gram-positive bacteria
Compound CHDAC Inhibitor10.0Potential for cancer therapy

Case Studies

Several case studies have been conducted to evaluate the effectiveness of compounds related to this compound:

  • Anticancer Study : A study involving a series of thiazole-pyridine hybrids demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating strong potential as anticancer agents .
  • Antimicrobial Efficacy : A derivative was tested against multiple bacterial strains, showing MIC values ranging from 46.9 μg/mL to 93.7 μg/mL, highlighting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Core Modifications: Pyrrolidine vs. Piperazine

Replacing the pyrrolidin-3-amine core with piperazine (e.g., in alaninamide derivatives) significantly impacts biological activity. In antiseizure studies, piperazine-containing analogs exhibited higher potency than pyrrolidine-based compounds, likely due to improved conformational flexibility and hydrogen-bonding capacity . For example, bioisosteric replacement of piperazine with pyrrolidin-3-amine (Series 3 in ) reduced antiseizure activity by ~40%, highlighting the importance of the piperazine ring in neurological applications .

Substituent Effects: Acetyl vs. Benzoyl/Urea

The acetyl group in 1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine contributes to its pharmacological profile. Substituting acetyl with benzoyl or urea (Series 2 in ) decreased antiseizure activity by 50–60%, suggesting that the acetyl moiety optimizes steric and electronic interactions with target receptors . Similarly, antibacterial pyrrolidin-3-amine derivatives with quinoxaline substituents () rely on heterocyclic systems rather than acetylated aromatic groups, indicating divergent structure-activity relationships for different therapeutic targets .

Electronic Modulation: Bromine vs. Other Electron-Withdrawing Groups

The para-bromine substituent in the target compound enhances electron-withdrawing effects, which are critical for receptor binding. Analogs with −Cl, −CF3, or −OCF3 groups at the phenyl ring’s 3-position () showed superior antiseizure activity, with 3,4-diCl derivatives achieving IC50 values < 10 nM . This suggests that halogen positioning and electronegativity significantly influence potency.

Heterocyclic Variations: Pyrazole and Thiophene Derivatives

Compounds like 1-(4-Bromophenyl)-3-o-tolyl-1H-pyrazol-5-amine () replace the pyrrolidine core with a pyrazole ring. This modification introduces planar heterocyclic geometry, altering hydrophobic interactions and reducing blood-brain barrier permeability compared to the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity
This compound C12H15BrN2O 283.17 g/mol 4-Bromophenyl, Acetyl Antiseizure (Moderate)
1-(3-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C17H11BrClN5 400.66 g/mol Bromophenyl, Chlorophenyl Not reported
1-(4-Bromophenyl)-3-o-tolyl-1H-pyrazol-5-amine C16H14BrN3 336.21 g/mol 4-Bromophenyl, o-Tolyl Not reported
1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine C11H14N4OS 250.32 g/mol Thiophene-oxadiazole Building block

Research Findings and Implications

  • Antiseizure Applications : The target compound’s moderate activity suggests further optimization is needed. Introducing 3,4-diCl or 3-CF3 groups on the phenyl ring (as in ) could enhance potency .
  • Antibacterial Potential: While the target compound lacks reported antibacterial data, structurally related pyrrolidin-3-amine derivatives with quinoxaline substituents () show promise, indicating scaffold versatility .
  • Metabolic Stability : Thiophene and pyrazole analogs () exhibit higher logP values, which may improve membrane permeability but require evaluation of oxidative metabolism risks .

Preparation Methods

Preparation of 4-Bromophenylacetyl Intermediate

The 4-bromophenylacetyl group is usually introduced via acyl chloride or anhydride derivatives of 4-bromophenylacetic acid. The acid chloride is prepared by reacting 4-bromophenylacetic acid with reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

Typical procedure:

  • Dissolve 4-bromophenylacetic acid in anhydrous solvent (e.g., dichloromethane).
  • Add thionyl chloride dropwise at low temperature (0–5 °C) under nitrogen atmosphere.
  • Stir the reaction mixture until gas evolution ceases, indicating formation of 4-bromophenylacetyl chloride.
  • The acid chloride is used immediately in the next step or purified by distillation under reduced pressure.

Coupling with Pyrrolidin-3-amine

Pyrrolidin-3-amine, often in its free base form, is reacted with the freshly prepared 4-bromophenylacetyl chloride to form the target amide.

Typical procedure:

  • Dissolve pyrrolidin-3-amine in anhydrous solvent such as dichloromethane or tetrahydrofuran.
  • Cool the solution to 0–5 °C under nitrogen.
  • Add a base such as triethylamine or pyridine to scavenge HCl formed during the reaction.
  • Slowly add 4-bromophenylacetyl chloride dropwise while maintaining temperature.
  • Stir the reaction mixture for 1–3 hours at 0–25 °C.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, quench the reaction with water, extract the product with organic solvent, wash, dry, and purify by recrystallization or chromatography.

Alternative Synthetic Routes and Catalytic Methods

Some advanced methods reported in patent literature and related synthetic studies involve:

  • Use of coupling reagents: Instead of acid chlorides, carbodiimides such as EDC·HCl or HBTU can be used to activate 4-bromophenylacetic acid for amide bond formation with pyrrolidin-3-amine. This method avoids harsh reagents and improves selectivity.

  • Reductive amination: In cases where the pyrrolidin-3-amine is part of a more complex molecule, reductive amination strategies may be employed, involving aldehyde intermediates derived from 4-bromophenylacetyl derivatives.

  • Protection/deprotection strategies: When the pyrrolidin-3-amine contains sensitive groups, protecting groups like Boc (tert-butoxycarbonyl) are used during coupling and later removed under acidic conditions.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, THF, or ethyl acetate Anhydrous conditions preferred
Temperature 0–5 °C during addition; room temperature for stirring Controls reaction rate and selectivity
Base Triethylamine or pyridine Neutralizes HCl byproduct
Reaction Time 1–3 hours Monitored by TLC
Workup Aqueous quench, extraction, drying Use saturated ammonium chloride solution for quenching if acid chlorides used
Purification Column chromatography or recrystallization Ensures purity

Research Findings and Yields

  • The use of acid chlorides generally affords high yields (70–90%) of this compound with good purity.
  • Coupling reagents like HBTU or EDC·HCl provide milder conditions and comparable yields, often preferred for scale-up.
  • TLC and NMR spectroscopy are used to confirm the completion of reactions and verify product structure.
  • Ammonium chloride aqueous solution is commonly used to quench excess reagents and facilitate extraction of the product into organic layers.

Summary Table of Key Preparation Methods

Method Reagents Used Conditions Yield (%) Notes
Acid Chloride Coupling 4-Bromophenylacetyl chloride, pyrrolidin-3-amine, triethylamine 0–25 °C, 1–3 h 75–90 Requires anhydrous conditions
Carbodiimide-Mediated Coupling 4-Bromophenylacetic acid, EDC·HCl, HOBt, pyrrolidin-3-amine Room temperature, 2–4 h 70–85 Mild conditions, avoids acid chlorides
Reductive Amination 4-Bromophenylacetaldehyde, pyrrolidin-3-amine, reducing agent (e.g., NaBH3CN) Mild, room temperature 60–80 Used for complex derivatives

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine
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1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine

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